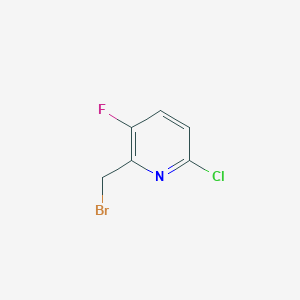
4-Chloro-6-(4-chlorophenoxy)pyrimidine
概要
説明
4-Chloro-6-(4-chlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6Cl2N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4th position and a chlorophenoxy group at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chlorophenoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-chlorophenol. This reaction is often carried out under basic conditions using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-chlorophenol attacks the 6-position of the pyrimidine ring, displacing the chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts or phase-transfer agents can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
4-Chloro-6-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino-substituted pyrimidine derivatives.
科学的研究の応用
4-Chloro-6-(4-chlorophenoxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of enzymes involved in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-6-(4-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-(4-methylphenoxy)pyrimidine
- 4-Chloro-6-(4-isocyanatophenoxy)pyrimidine
- 4-Chloro-6-(4-nitrophenoxy)pyrimidine
- 4-Chloro-6-(4-fluorophenoxy)pyrimidine
Uniqueness
4-Chloro-6-(4-chlorophenoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chlorophenoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
124041-02-7 |
|---|---|
分子式 |
C10H6Cl2N2O |
分子量 |
241.07 g/mol |
IUPAC名 |
4-chloro-6-(4-chlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H |
InChIキー |
OFUNGGXKORELSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)Cl |
Key on ui other cas no. |
124041-02-7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B3046313.png)


![tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3046321.png)
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)







![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B3046335.png)

